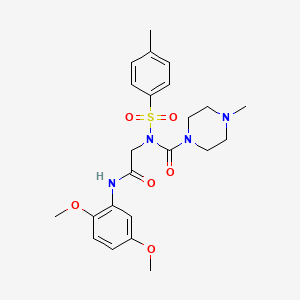
N-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazin-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H30N4O6S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurotoxizitätsstudien
Substituierte Phenethylamine, einschließlich 2C (2,5-Dimethoxyphenethylamine) und NBOMe (N-(2-Methoxybenzyl)phenethylamine)-Drogen, sind potente psychoaktive Substanzen. Es gibt jedoch nur begrenzte Kenntnisse über ihre Toxizität. Jüngste In-vitro-Studien haben die Mechanismen untersucht, die der Neurotoxizität mehrerer substituierter Phenethylamine zugrunde liegen, darunter 2C-T-2, 2C-T-4, 2C-T-7 und ihre entsprechenden NBOMes. Diese Medikamente zeigen konzentrationsabhängige zytotoxische Wirkungen auf differenzierte SH-SY5Y-Zellen und primäre kortikale Rattenkulturen. Insbesondere zeigen die NBOMe-Medikamente eine höhere Zytotoxizität als ihre Gegenstücke, was mit ihrer Lipophilie korreliert .
Antikrebs-Potenzial
Verbindung 3, die von dieser Struktur abgeleitet ist, hat eine vielversprechende Zytotoxizität gezeigt. Sie zeigt eine ausgezeichnete Aktivität gegen Krebszelllinien mit IC50-Werten von 1,81 ± 0,1 μM (MDA-MB-231) und 2,85 ± 0,1 μM (MCF-7). Weitere Untersuchungen zu ihrem Potenzial als Antikrebsmittel sind gerechtfertigt .
Analytische Methoden
Forscher haben analytische Methoden zur Detektion verwandter Verbindungen wie 2,5-Dimethoxyamphetamine (2,5-DMA, DOM und DOB) in biologischen Proben entwickelt. So wurde beispielsweise eine Gaschromatographie-Massenspektrometrie (GC-MS)-Methode, die auf der Derivatisierung mit 2,2,2-Trichlorethylchlorformiat basiert, zur Bestimmung in Plasma-, Urin- und Haarproben verwendet .
Struktur-Aktivitäts-Beziehungen
Studien haben die Auswirkungen der Erweiterung eines lipophilen 4-Substituenten in 2,5-Dimethoxyphenethylaminen untersucht. Verbindungen wie 2,5-Dimethoxy-4-(n)-Propylthiophenethylamin (2C-T-7) und 2,5-Dimethoxy-4-iodophenethylamin (2C-I) zeigen aufgrund ihrer erhöhten Lipophilie halluzinatorische und stimulierende Wirkungen, die stärker sind als 2C-B .
Biologische Aktivität
N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, also known by its CAS number 899991-35-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₂₁H₂₃N₃O₄S
- Molecular Weight : 490.6 g/mol
- Functional Groups : Includes a tosyl group, piperazine ring, and a dimethoxyphenyl moiety.
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit activity through the following pathways:
- Inhibition of Enzymatic Activity : Compounds with piperazine rings can act as enzyme inhibitors, potentially affecting pathways involved in cell signaling or metabolic processes.
- Receptor Modulation : The presence of the dimethoxyphenyl group suggests potential interactions with neurotransmitter receptors or other protein targets.
Antimicrobial Activity
Research has indicated that compounds containing piperazine moieties can exhibit significant antimicrobial properties. For instance, studies on similar piperazine derivatives have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
Anticancer Properties
Recent investigations into structurally related compounds have suggested potential anticancer activity. For example, benzothiazinone derivatives with piperazine components demonstrated promising results against cancer cell lines, indicating that modifications to the piperazine structure could enhance anticancer efficacy .
Case Studies and Research Findings
- Antitubercular Activity :
-
Cardiotoxicity Assessment :
- Compounds similar to N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide were evaluated for potential cardiotoxic effects using hERG channel assays. Results indicated that modifications could lead to reduced cardiac toxicity, making these compounds safer for therapeutic use .
Data Table: Biological Activities of Similar Compounds
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6S/c1-17-5-8-19(9-6-17)34(30,31)27(23(29)26-13-11-25(2)12-14-26)16-22(28)24-20-15-18(32-3)7-10-21(20)33-4/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWSJRVBZSAERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














